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Compound of Interest

Compound Name: 1-Dodecene, 12-iodo-

Cat. No.: B12545230

Abstract: This technical guide provides a comprehensive overview of 12-iodododec-1-ene, a
bifunctional organic compound with significant potential in synthetic chemistry. Due to the
limited availability of direct experimental data for this specific molecule, this document
synthesizes information from structurally analogous compounds and established chemical
principles to detail its properties, synthesis, reactivity, and potential applications. This guide is
intended for researchers, scientists, and professionals in drug development who are interested
in leveraging the unique characteristics of long-chain functionalized alkenes.

Introduction and Nomenclature

The compound specified as "1-Dodecene, 12-iodo-" is systematically named 12-iodododec-1-
ene according to IUPAC nomenclature. This name clearly indicates a twelve-carbon chain with
a double bond at the first carbon (C1) and an iodine atom at the twelfth carbon (C12). This
structure provides two distinct reactive sites: a terminal alkene and a primary alkyl iodide,
making it a valuable bifunctional building block for the synthesis of complex molecules.

This document serves as a detailed reference, compiling predicted properties, plausible
synthetic routes, expected reactivity, and safety considerations.

Chemical and Physical Properties

Direct experimental data for 12-iodododec-1-ene is not readily available in the literature.
However, its properties can be estimated based on the known data of its constituent parts: 1-
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dodecene and 1-iodododecane.[1][2] The following table summarizes these known values and
provides predicted properties for the target compound.

Property

1-Dodecene[2]

1-lodododecane[1]

12-lodododec-1-ene
(Predicted/Calculate
d)

Molecular Formula Ci2H24 Ci2Hasl Ci2H2sl
Molecular Weight 168.32 g/mol 296.23 g/mol 294.22 g/mol
o Colorless to light Colorless to light
Appearance Colorless liquid o o
yellow liquid yellow liquid
> 250 °C at 760
- , 159-160 °C at 15 , ,
Boiling Point 213 °C mmHg (with potential
mmHg -
decomposition)
Melting Point -35°C -5°C <-20°C
Density 0.758 g/cm?3 1.201 g/cm3 ~1.1 g/cm?3
) ) Insoluble in water;
Insoluble in water; Insoluble in water; ]
N ) ] ] ] soluble in common
Solubility soluble in organic soluble in organic

organic solvents (e.qg.,
ether, THF, CHz2Cl2)

solvents solvents

Synthesis and Experimental Protocols

While a specific, optimized synthesis for 12-iodododec-1-ene is not published, a plausible and
efficient route can be designed starting from the commercially available 11-dodecen-1-ol. This
approach involves the conversion of the terminal hydroxyl group to a primary iodide.

Proposed Synthesis of 12-lodododec-1-ene from 11-
Dodecen-1-ol

This two-step protocol first converts the alcohol to a better leaving group (tosylate) and then
substitutes it with iodide.

Caption: Proposed two-step synthesis of 12-iodododec-1-ene.
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Experimental Protocol:
e Tosylation of 11-Dodecen-1-ol:

o Dissolve 11-dodecen-1-ol (1 equivalent) in anhydrous dichloromethane (CHzCl2) in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in
an ice bath.

o Add pyridine (1.5 equivalents) to the solution.

o Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the
temperature at O °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-16 hours.

o Monitor the reaction by thin-layer chromatography (TLC).
o Upon completion, quench the reaction with cold water and separate the organic layer.
o Wash the organic layer sequentially with 1M HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate under reduced
pressure to yield the crude dodec-11-en-1-yl tosylate, which can be used in the next step
without further purification.

¢ Finkelstein lodination:

o

Dissolve the crude dodec-11-en-1-yl tosylate (1 equivalent) in acetone.

[¢]

Add sodium iodide (Nal, 3-5 equivalents) to the solution.

[e]

Heat the mixture to reflux and stir for 4-8 hours. The formation of a white precipitate
(sodium tosylate) indicates the progress of the reaction.

[¢]

Monitor the reaction by TLC.
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o After completion, cool the mixture to room temperature and remove the acetone under
reduced pressure.

o Partition the residue between water and diethyl ether.

o Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove
any excess iodine) and brine.

o Dry the organic layer over anhydrous Na=SOs, filter, and concentrate.

o Purify the crude product by flash column chromatography on silica gel to obtain pure 12-
iodododec-1-ene.

Reactivity and Potential Applications

12-lodododec-1-ene possesses two orthogonal reactive sites, which can be addressed
selectively or in concert, making it a versatile synthon.

» Terminal Alkene Reactivity: The double bond can undergo a variety of classic alkene
transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization.

e Primary lodide Reactivity: The carbon-iodine bond is susceptible to nucleophilic substitution
and is an excellent substrate for a wide range of palladium-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This allows for the formation of new
carbon-carbon and carbon-heteroatom bonds.

Application in Cross-Coupling Reactions

The primary iodide moiety makes 12-iodododec-1-ene an ideal partner in cross-coupling
reactions, enabling the attachment of various organic fragments to the end of the C12 chain.
This is particularly useful for synthesizing complex molecules with long aliphatic linkers.

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.
General Experimental Protocol for a Suzuki Coupling:

e In a Schlenk flask under an inert atmosphere, combine 12-iodododec-1-ene (1 equivalent),
an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPhs)a (2-5 mol%),
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and a base such as K2COs or Cs2COs (2-3 equivalents).

e Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene,
dioxane, or DMF) and water.

o Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed
(monitor by TLC or GC-MS).

o Cool the reaction to room temperature, dilute with water, and extract with an organic solvent
(e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

Purify the residue by flash column chromatography to yield the coupled product.

Relevance in Drug Development and Materials Science

Bifunctional molecules like 12-iodododec-1-ene are valuable in medicinal chemistry and
materials science.[3][4] They can serve as:

 Linkers: For conjugating a bioactive molecule to a targeting moiety, a polymer, or a surface.
e PROTACS: As a component of the linker in Proteolysis Targeting Chimeras.

e Monomers: For the synthesis of functionalized polymers where the iodine can be post-
polymerization modified.

Spectroscopic Characterization (Predicted)

The structure of 12-iodododec-1-ene can be unambiguously confirmed using a combination of
NMR and mass spectrometry.

e 1H NMR:

o ~5.8 ppm (ddt): One proton (CH=CH:) coupled to the cis and trans terminal protons and
the adjacent CH2z group.

o ~5.0 ppm (m): Two protons (CH=CHz2) corresponding to the terminal vinyl hydrogens.
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o ~3.2 ppm (t): Two protons (I-CHz-), deshielded by the adjacent iodine atom.
o ~2.0 ppm (q): Two protons (-CH2-CH=CH?3), allylic to the double bond.

o ~1.2-1.8 ppm (m): A large multiplet corresponding to the remaining methylene (CHz)
protons in the alkyl chain.

e 13C NMR:

o ~139 ppm: Signal for the internal sp? carbon (CH=CH2).

o ~114 ppm: Signal for the terminal sp2 carbon (CH=CH2).

o ~33 ppm: Signal for the allylic carbon (-CH2-CH=CH2).

o ~7 ppm: Signal for the carbon attached to iodine (I-CHz-).

o ~22-30 ppm: A series of peaks for the other sp2 carbons in the chain.
e Mass Spectrometry (EI):

o Molecular lon (M*): A peak at m/z = 294.

o Key Fragments: A prominent peak at m/z = 167 corresponding to the loss of iodine ([M-
[]*), and characteristic fragmentation patterns of a long-chain alkene.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 12-iodododec-1-ene is not available,
the safety precautions should be based on those for similar long-chain alkyl iodides and
alkenes.[1][5]

e Hazards:
o Likely to be an irritant to the skin, eyes, and respiratory system.
o May be harmful if swallowed, inhaled, or absorbed through the skin.

o Long-chain alkyl halides should be handled as potentially toxic.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.researchgate.net/publication/325087196_Switchable_Synthesis_of_Iodoalkynes_and_Diiodoalkenes_from_Terminal_Alkynes
https://calibrechem.com/blog/safety-and-handling-of-methyl-iodide-in-the-laboratory/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12545230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Light-sensitive; may decompose over time to release iodine.

o Personal Protective Equipment (PPE):
o Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
o All manipulations should be performed in a well-ventilated fume hood.
e Handling and Storage:
o Handle in accordance with good industrial hygiene and safety practices.[1]
o Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.
o Incompatible with strong oxidizing agents and strong bases.
e Disposal:

o Dispose of as hazardous chemical waste in accordance with local, regional, and national
regulations.

Conclusion

12-lodododec-1-ene is a promising bifunctional molecule that offers significant synthetic
flexibility. Its terminal alkene and primary iodide functionalities can be selectively manipulated
to construct complex molecular architectures. While direct experimental data remains scarce,
this guide provides a solid foundation for its synthesis, handling, and application based on well-
understood chemical principles. Its potential as a versatile building block in areas ranging from
medicinal chemistry to polymer science warrants further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/publication/325087196_Switchable_Synthesis_of_Iodoalkynes_and_Diiodoalkenes_from_Terminal_Alkynes
https://pubmed.ncbi.nlm.nih.gov/23515606/
https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-14-179.pdf
https://imserc.northwestern.edu/research-medicinal.html
https://calibrechem.com/blog/safety-and-handling-of-methyl-iodide-in-the-laboratory/
https://www.benchchem.com/product/b12545230#iupac-name-for-1-dodecene-12-iodo
https://www.benchchem.com/product/b12545230#iupac-name-for-1-dodecene-12-iodo
https://www.benchchem.com/product/b12545230#iupac-name-for-1-dodecene-12-iodo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12545230?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12545230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

